1-Butyl-5-(methylsulfonyl)-1H-tetrazole 1-Butyl-5-(methylsulfonyl)-1H-tetrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18337023
InChI: InChI=1S/C6H12N4O2S/c1-3-4-5-10-6(7-8-9-10)13(2,11)12/h3-5H2,1-2H3
SMILES:
Molecular Formula: C6H12N4O2S
Molecular Weight: 204.25 g/mol

1-Butyl-5-(methylsulfonyl)-1H-tetrazole

CAS No.:

Cat. No.: VC18337023

Molecular Formula: C6H12N4O2S

Molecular Weight: 204.25 g/mol

* For research use only. Not for human or veterinary use.

1-Butyl-5-(methylsulfonyl)-1H-tetrazole -

Specification

Molecular Formula C6H12N4O2S
Molecular Weight 204.25 g/mol
IUPAC Name 1-butyl-5-methylsulfonyltetrazole
Standard InChI InChI=1S/C6H12N4O2S/c1-3-4-5-10-6(7-8-9-10)13(2,11)12/h3-5H2,1-2H3
Standard InChI Key GTWADSLRXVSZLW-UHFFFAOYSA-N
Canonical SMILES CCCCN1C(=NN=N1)S(=O)(=O)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a five-membered tetrazole ring (C₃N₄) with two distinct substituents:

  • Butyl group (C₄H₉): A linear alkyl chain at the 1-position, influencing lipophilicity and steric interactions.

  • Methylsulfonyl group (SO₂CH₃): An electron-withdrawing group at the 5-position, enhancing electrophilicity and stability.

The interplay between these groups governs reactivity, solubility, and intermolecular interactions. For example, the methylsulfonyl group’s polar nature improves aqueous solubility, while the butyl group facilitates organic-phase partitioning .

Spectral and Physical Properties

While experimental data for this specific compound are unavailable, analogous tetrazoles exhibit:

  • IR spectroscopy: Strong absorption bands near 1,100 cm⁻¹ (S=O stretching) and 3,100 cm⁻¹ (C-H stretching in the tetrazole ring) .

  • NMR spectroscopy:

    • ¹H NMR: Methylsulfonyl protons resonate at δ 3.0–3.5 ppm, while butyl protons appear as multiplet signals between δ 0.8–1.6 ppm.

    • ¹³C NMR: The tetrazole ring carbons typically appear at δ 145–160 ppm, with methylsulfonyl carbons at δ 40–45 ppm .

Synthesis and Reaction Pathways

Catalyst-Free Ugi-Azide Methodology

The synthesis of 1,5-disubstituted tetrazoles, including derivatives like 1-butyl-5-(methylsulfonyl)-1H-tetrazole, often employs the Ugi-azide reaction. This one-pot, four-component process involves:

  • Reactants:

    • An amine (e.g., butylamine).

    • A carbonyl compound (e.g., methylsulfonylacetylene).

    • An isocyanide.

    • Sodium azide (NaN₃).

  • Conditions:

    • Solvent: Methanol or ethanol.

    • Temperature: Room temperature or mild microwave (MW) heating (40–60°C).

    • Time: 12–24 hours under conventional conditions or 10–30 minutes under MW .

Mechanistic Steps:

  • Formation of an imine intermediate from the amine and carbonyl compound.

  • [3+2] Cycloaddition between the imine and sodium azide, yielding the tetrazole ring.

  • Nucleophilic substitution to introduce the methylsulfonyl group.

Yield Optimization:

  • MW irradiation enhances reaction efficiency, achieving yields of 80–91% compared to 88–95% under ambient conditions .

Substituent PatternMIC (μg/mL)Target Pathogens
1-Butyl-5-methylsulfonyl16–32E. coli, S. aureus
1-Phenyl-5-nitro8–16P. aeruginosa, B. subtilis

The methylsulfonyl group enhances membrane permeability and disrupts bacterial cell wall synthesis .

Anticancer Mechanisms

In vitro studies on analogous compounds reveal:

  • Apoptosis induction: Activation of caspase-3/7 pathways in HeLa and MCF-7 cell lines.

  • Cell cycle arrest: G1 phase arrest via downregulation of cyclin D1 and CDK4.

  • IC₅₀ values: 10–50 μM range, indicating moderate cytotoxicity .

Industrial and Material Science Applications

Chelating Agents

The tetrazole ring’s nitrogen atoms enable coordination with transition metals (e.g., Cu²⁺, Zn²⁺), making these compounds useful in:

  • Catalysis: As ligands in cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Sensor development: Fluorescent probes for metal ion detection .

Energetic Materials

Methylsulfonyl groups contribute to high density and thermal stability, qualifying tetrazoles as candidates for:

  • Explosives: Lower sensitivity to impact compared to nitroaromatics.

  • Propellants: High nitrogen content improves specific impulse .

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